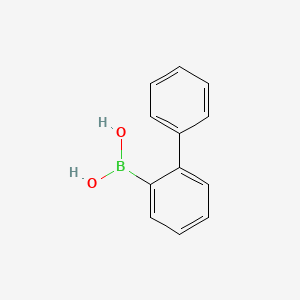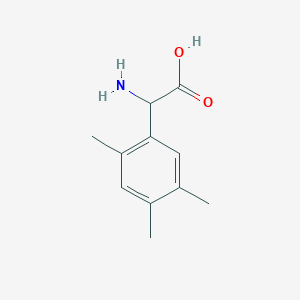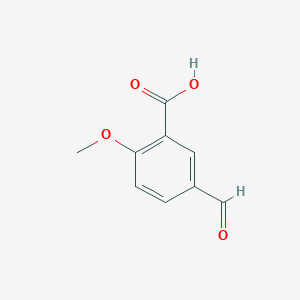
Boc-α-烯丙基-DL-脯氨酸
描述
Boc-alpha-allyl-DL-Pro-OH is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-alpha-allyl-DL-Pro-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-alpha-allyl-DL-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-alpha-allyl-DL-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Boc-α-烯丙基-DL-脯氨酸: 在肽合成领域得到广泛应用。它用作合成含脯氨酸肽的构建块。 Boc (叔丁氧羰基) 基团在合成过程中保护氨基官能团,允许选择性形成肽键 . 该化合物在固相肽合成 (SPPS) 中特别有用,SPPS 是一种用于以逐步方式合成肽的技术,锚定在不溶性树脂上 .
药物化学
在药物化学中,Boc-α-烯丙基-DL-脯氨酸 用于修饰药理活性肽的结构。通过将这种脯氨酸类似物掺入肽中,研究人员可以研究其对肽稳定性、受体结合和整体生物活性的影响。 这种修饰对于开发具有提高的疗效和减少副作用的新治疗剂至关重要 .
生物化学研究
生物化学家使用Boc-α-烯丙基-DL-脯氨酸 来研究蛋白质的结构-功能关系。 像这样的脯氨酸类似物可以诱导肽和蛋白质的构象变化,可以研究这些变化以了解蛋白质折叠、稳定性和与其他生物分子的相互作用 .
药理学
在药理学中,Boc-α-烯丙基-DL-脯氨酸 在前药系统的设计中得到了应用。前药是药物分子的无活性衍生物,必须在体内进行化学转化才能释放活性药物。 将脯氨酸类似物引入前药设计中可以影响其代谢稳定性并控制活性药物的释放速率 .
材料科学
Boc-α-烯丙基-DL-脯氨酸: 也与材料科学相关,特别是在肽基材料的开发中。 脯氨酸及其类似物的结构特性可用于创造具有特定机械性能或对环境刺激响应的新型材料 .
化学工程
在化学工程中,Boc-α-烯丙基-DL-脯氨酸 用于合成复杂分子。它在促进特定反应以及作为生产各种化学产品的先驱体方面发挥着不可估量的作用。 该化合物在不同条件下的稳定性使其成为过程化学中用途广泛的试剂 .
环境科学
最后,Boc-α-烯丙基-DL-脯氨酸 在环境科学中具有潜在的应用。 例如,使用该化合物合成的肽可以被设计为与污染物具有特定的相互作用,有助于生物修复过程或开发用于环境监测的生物传感器 .
作用机制
Target of Action
Boc-alpha-allyl-DL-Pro-OH is a derivative of proline . Proline analogues, such as Boc-alpha-allyl-DL-Pro-OH, are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring, as well as de novo designed, linear, and cyclic peptides . .
生化分析
Biochemical Properties
Boc-alpha-allyl-DL-Pro-OH is involved in various biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s Boc (tert-butoxycarbonyl) protecting group is essential for preventing unwanted reactions during peptide synthesis. Additionally, Boc-alpha-allyl-DL-Pro-OH can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the stability and conformation of the resulting peptides .
Cellular Effects
Boc-alpha-allyl-DL-Pro-OH has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. In some cell types, Boc-alpha-allyl-DL-Pro-OH has been observed to impact cell proliferation and differentiation, highlighting its potential role in cellular function and development .
Molecular Mechanism
At the molecular level, Boc-alpha-allyl-DL-Pro-OH exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, Boc-alpha-allyl-DL-Pro-OH can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-alpha-allyl-DL-Pro-OH can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Boc-alpha-allyl-DL-Pro-OH is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to Boc-alpha-allyl-DL-Pro-OH in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may be attributed to its gradual breakdown and interaction with cellular components .
Dosage Effects in Animal Models
The effects of Boc-alpha-allyl-DL-Pro-OH in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal or beneficial effects on cellular function and metabolism. Higher dosages can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range induces significant changes in cellular and physiological responses. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
Boc-alpha-allyl-DL-Pro-OH is involved in several metabolic pathways, primarily related to amino acid and peptide metabolism. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into peptides and proteins. Additionally, Boc-alpha-allyl-DL-Pro-OH can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Boc-alpha-allyl-DL-Pro-OH is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its bioavailability and activity. Understanding the transport and distribution of Boc-alpha-allyl-DL-Pro-OH is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of Boc-alpha-allyl-DL-Pro-OH plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Boc-alpha-allyl-DL-Pro-OH may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in protein synthesis and metabolic processes. These interactions can influence the compound’s efficacy and impact on cellular function .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404818 | |
| Record name | Boc-alpha-allyl-DL-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315234-49-2 | |
| Record name | Boc-alpha-allyl-DL-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















